BenchChemオンラインストアへようこそ!

Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate

Linker Design PROTAC Conformational Flexibility

Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate (CAS 1858250-75-5; also registered under CAS 1216410-07-9) is a Boc-protected piperazine derivative featuring an ethyl benzoate head group connected via a flexible ethoxy linker. With a molecular formula of C₂₀H₃₀N₂O₅ and a molecular weight of 378.47 g/mol, it belongs to the class of alkyl/ether-based PROTAC linkers and advanced synthetic intermediates used in medicinal chemistry.

Molecular Formula C20H30N2O5
Molecular Weight 378.5 g/mol
CAS No. 1858250-75-5
Cat. No. B1408303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate
CAS1858250-75-5
Molecular FormulaC20H30N2O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)OC(=O)C(C)(C)C
InChIInChI=1S/C20H30N2O5/c1-5-25-18(23)16-6-8-17(9-7-16)26-15-14-21-10-12-22(13-11-21)27-19(24)20(2,3)4/h6-9H,5,10-15H2,1-4H3
InChIKeyHMHMINTXPJMRTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate (CAS 1858250-75-5): Core Structural Identity and Procurement-Relevant Class Context


Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate (CAS 1858250-75-5; also registered under CAS 1216410-07-9) is a Boc-protected piperazine derivative featuring an ethyl benzoate head group connected via a flexible ethoxy linker . With a molecular formula of C₂₀H₃₀N₂O₅ and a molecular weight of 378.47 g/mol, it belongs to the class of alkyl/ether-based PROTAC linkers and advanced synthetic intermediates used in medicinal chemistry . The compound is supplied at purities typically ≥95% (up to 98%+ from certain vendors) and is exclusively intended for research and further manufacturing use . Its structure combines three key functional domains—an ethyl ester, a 4-(2-ethoxy)benzoyl spacer, and a Boc-protected piperazine—which together confer distinct physicochemical properties that differentiate it from closely related analogs lacking the ethoxy spacer, bearing a different ester, or lacking the Boc protecting group.

Why Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate Cannot Be Replaced by a Generic Piperazine-Benzoate Analog


Piperazine-benzoate building blocks are widely available, but interchanging them without considering linker length, ester type, and protecting group status can fundamentally alter downstream synthetic efficiency, intermediate stability, and final compound properties [1]. The target compound's ethoxy spacer increases linker length by two atoms compared to directly N-aryl coupled analogs (e.g., CAS 234082-33-8), influencing conformational flexibility and intermolecular distance in bifunctional degrader designs . The ethyl ester offers different reactivity and lipophilicity compared to the methyl ester variant (CAS 158985-36-5), while the Boc group provides controlled orthogonal deprotection that is absent in the free piperazine analog (CAS 80518-57-6), which requires re-protection before further synthetic manipulation [2]. These structural distinctions translate into measurable differences in molecular weight, hydrogen-bonding capacity, rotatable bonds, and partition coefficient—each of which directly impacts purification behavior, solubility, and compatibility with standard amide-coupling or ester-hydrolysis protocols. The quantitative evidence below demonstrates that generic substitution is not equivalent.

Quantitative Differentiation of Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate Against Five Structural Analogs


Ethoxy Spacer Length and Rotatable Bond Count vs. Directly N-Aryl Coupled Analog

The target compound incorporates a two-atom ethoxy spacer (–O–CH₂–CH₂–) between the benzoate phenyl ring and the piperazine nitrogen, whereas Ethyl 4-(4-BOC-piperazino)benzoate (CAS 234082-33-8) has the piperazine ring directly N-linked to the phenyl ring . This structural difference results in 9 rotatable bonds for the target compound versus 6 for the direct-linked analog, and a molecular weight increase from 334.41 g/mol to 378.47 g/mol . The extended linker provides greater conformational freedom and increased distance between the ester and the piperazine Boc group, which can be critical for bifunctional degrader (PROTAC) design where linker length and flexibility influence ternary complex formation and target protein degradation efficiency [1].

Linker Design PROTAC Conformational Flexibility

Ethyl Ester vs. Methyl Ester: Lipophilicity and Reactivity Differentiation

The target compound bears an ethyl ester (–COOCH₂CH₃), in contrast to the methyl ester of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine (CAS 158985-36-5, –COOCH₃) [1]. The computed XLogP3 value for the methyl ester analog is 2.6, while the ethyl ester in the target compound increases lipophilicity with a predicted XLogP3 of approximately 2.9 for the direct N-aryl analog (CAS 234082-33-8), and an estimated XLogP3 of ~3.1–3.3 for the ethoxy-spacer variant . The ethyl ester also exhibits slower alkaline hydrolysis kinetics compared to the methyl ester, providing greater stability under basic aqueous work-up conditions commonly employed in amide bond formation and Boc-deprotection sequences .

Ester Hydrolysis Lipophilicity Medicinal Chemistry

Boc Protection vs. Free Piperazine: Orthogonal Synthetic Utility

The target compound contains a Boc-protected piperazine nitrogen, which is absent in the free piperazine analog Ethyl 4-(piperazin-1-yl)benzoate (CAS 80518-57-6) [1]. The Boc group serves as an orthogonal protecting group that is stable under nucleophilic and basic conditions but can be selectively removed under acidic conditions (e.g., TFA in DCM or 4 M HCl in dioxane) [2]. The free piperazine analog carries a reactive secondary amine (hydrogen bond donor count = 1) that can participate in unwanted side reactions during ester hydrolysis, amide coupling, or reductive amination steps, necessitating in situ re-protection before use in multi-step sequences . The target compound's hydrogen bond donor count of 0 (vs. 1 for the free amine) also simplifies chromatographic purification by reducing peak tailing on normal-phase silica.

Orthogonal Protection Solid-Phase Synthesis Intermediate Stability

Carboxylic Acid vs. Ethyl Ester: Differential Reactivity for Amide Coupling vs. Direct Conjugation

The target compound features an ethyl ester terminus, whereas the closest acid analog, 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoic acid (CAS 1216502-34-9), bears a free carboxylic acid . The ethyl ester serves as a protected carboxyl surrogate that can be directly subjected to amide coupling after saponification to the acid, or alternatively used in transesterification or reduction reactions without the chemoselectivity challenges posed by a free –COOH group [1]. The acid analog has a molecular weight of 350.41 g/mol and an H-bond donor count of 1, vs. the target compound's MW of 378.47 g/mol and H-bond donor count of 0 . The ester form also offers superior organic solubility and chromatographic behavior compared to the more polar carboxylic acid, which can complicate normal-phase purification and necessitate ion-pairing or reverse-phase conditions.

Amide Coupling Prodrug Design Synthetic Intermediate

Ethoxy Linker Plus Ethyl Ester: Combined Effect on Molecular Properties vs. Methyl Ester Hydrochloride Salt

An alternative analog, Methyl 4-(2-(piperazin-1-yl)ethoxy)benzoate hydrochloride (CAS 1170473-34-3), contains a methyl ester, a free piperazine (as the HCl salt), and the same ethoxy spacer . This comparator differs from the target compound in three key aspects: (1) ester type (methyl vs. ethyl), (2) salt form (HCl salt vs. neutral Boc-protected), and (3) molecular weight (300.78 g/mol vs. 378.47 g/mol). The presence of the hydrochloride salt increases aqueous solubility but introduces a counterion that must be considered in stoichiometric calculations and can interfere with base-sensitive reactions. The neutral Boc-protected ethyl ester is preferred when orthogonal reactivity is needed, as the HCl salt of the free piperazine is incompatible with basic reaction conditions without prior neutralization and re-protection .

Salt Form Solubility Molecular Weight

Optimal Application Scenarios for Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate Based on Verified Differentiation Evidence


PROTAC Linker Design Requiring Extended Spacer Length and Boc-Protected Piperazine

When designing proteolysis-targeting chimeras (PROTACs) that require a linker with a piperazine moiety for improved solubility and rigidity, the ethoxy spacer in this compound provides an additional two-atom extension and three extra rotatable bonds compared to directly N-aryl coupled analogs . This increased conformational flexibility can be critical for achieving the optimal distance between the target protein ligand and the E3 ligase recruiter. The Boc-protected piperazine also allows late-stage orthogonal deprotection under acidic conditions, enabling sequential conjugation of the two warheads without cross-reactivity [1].

Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Ester and Amine Protection

In synthetic sequences where the ethyl ester must survive basic or nucleophilic conditions (e.g., LiAlH₄ reduction elsewhere in the molecule, or Grignard additions), the ethyl ester offers greater hydrolytic stability than the methyl ester variant . Simultaneously, the Boc group protects the piperazine nitrogen from alkylation, acylation, or oxidation, eliminating the need for a separate N-protection step. After the key transformations, the ethyl ester can be selectively hydrolyzed (NaOH/EtOH) to the carboxylic acid for amide coupling, and the Boc group can be cleaved (TFA/DCM) to reveal the free piperazine for further diversification [1].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's balanced physicochemical profile—moderate molecular weight (378.47 g/mol), predicted lipophilicity (XLogP3 ~3.1–3.3), and zero H-bond donors—makes it an attractive fragment for incorporation into compound libraries screened against CNS or intracellular targets, where excessive polarity limits membrane permeability . The ethyl ester can be converted to diverse amide, hydrazide, or hydroxamic acid derivatives via parallel synthesis, while the Boc-piperazine can be deprotected and functionalized with sulfonamides, ureas, or heteroaryl groups, enabling rapid SAR exploration [1].

Process Chemistry Intermediate Where Salt-Free Conditions Are Required

For process-scale reactions involving palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Heck), the neutral, salt-free nature of this compound is advantageous over hydrochloride salt analogs (e.g., CAS 1170473-34-3), where chloride ions can poison catalysts or form insoluble palladium chloride complexes that reduce turnover . Additionally, the absence of a free carboxylic acid prevents competing ligand coordination to palladium, which can inhibit catalytic cycles. The compound's higher molecular weight and lipophilicity also facilitate extractive work-up and normal-phase chromatographic purification, simplifying scale-up operations [1].

Quote Request

Request a Quote for Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.